2-Amino-7-(chloromethyl)pteridin-4(1H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one typically involves the chloromethylation of a pteridine derivative. One common method includes the reaction of 2-amino-4-hydroxy-6-methylpteridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 7-position . The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality standards. The compound is often produced in batch reactors with stringent control over reaction parameters to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(chloromethyl)pteridin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the pteridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-7-(aminomethyl)-3H-pteridin-4-one, while oxidation may produce 2-amino-7-(chloromethyl)-3H-pteridin-4-one oxide .
Scientific Research Applications
2-Amino-7-(chloromethyl)pteridin-4(1H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of enzymes involved in folic acid metabolism, affecting cellular processes such as DNA synthesis and repair . The chloromethyl group allows for covalent binding to nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpteridine: A precursor in the synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one[][6].
2-Amino-7-(aminomethyl)-3H-pteridin-4-one: A derivative formed through substitution reactions[][6].
This compound oxide: An oxidized form of the compound[][6].
Uniqueness
This compound is unique due to its chloromethyl group, which provides distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for studying enzyme inhibition and protein interactions[6][6].
Properties
IUPAC Name |
2-amino-7-(chloromethyl)-3H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPPYWZHBUBHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-56-1 | |
Record name | 2-Amino-7-(chloromethyl)-4(3H)-pteridinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR3Q4F7XTA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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